molecular formula C25H21NO3 B4037930 4-methyl-2-[4-(naphthalen-2-yloxy)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

4-methyl-2-[4-(naphthalen-2-yloxy)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B4037930
M. Wt: 383.4 g/mol
InChI Key: JIUIERPXYBEDNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-2-[4-(naphthalen-2-yloxy)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that combines a naphthalene moiety with an isoindole framework

Scientific Research Applications

4-methyl-2-[4-(naphthalen-2-yloxy)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-[4-(naphthalen-2-yloxy)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves a multi-step process. One common method includes the following steps:

    Formation of the Naphthalen-2-yloxy Intermediate: This step involves the reaction of naphthol with an appropriate halogenated compound to form the naphthalen-2-yloxy intermediate.

    Coupling with Phenyl Derivative: The naphthalen-2-yloxy intermediate is then coupled with a phenyl derivative under specific conditions to form the desired phenyl-naphthalen-2-yloxy compound.

    Cyclization to Form Isoindole: The final step involves the cyclization of the phenyl-naphthalen-2-yloxy compound to form the isoindole structure, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-[4-(naphthalen-2-yloxy)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can undergo substitution reactions, where functional groups on the naphthalene or isoindole rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often involve halogenated reagents and catalysts like palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives.

Mechanism of Action

The mechanism of action of 4-methyl-2-[4-(naphthalen-2-yloxy)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-2-yloxy Derivatives: Compounds with similar naphthalen-2-yloxy groups but different core structures.

    Isoindole Derivatives: Compounds with isoindole cores but different substituents on the rings.

Uniqueness

4-methyl-2-[4-(naphthalen-2-yloxy)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is unique due to its combination of naphthalene and isoindole structures, which confer specific chemical and biological properties not found in other compounds

Properties

IUPAC Name

4-methyl-2-(4-naphthalen-2-yloxyphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO3/c1-16-5-4-8-22-23(16)25(28)26(24(22)27)19-10-13-20(14-11-19)29-21-12-9-17-6-2-3-7-18(17)15-21/h2-7,9-16,22-23H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIUIERPXYBEDNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CCC2C1C(=O)N(C2=O)C3=CC=C(C=C3)OC4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-2-[4-(naphthalen-2-yloxy)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 2
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4-methyl-2-[4-(naphthalen-2-yloxy)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 3
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4-methyl-2-[4-(naphthalen-2-yloxy)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 4
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4-methyl-2-[4-(naphthalen-2-yloxy)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 5
Reactant of Route 5
4-methyl-2-[4-(naphthalen-2-yloxy)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 6
Reactant of Route 6
4-methyl-2-[4-(naphthalen-2-yloxy)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

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